Leustroducsin A

説明

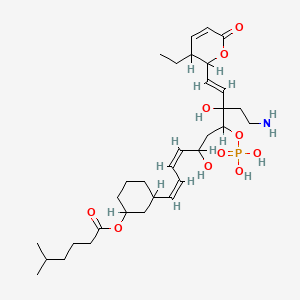

Leustroducsin A (CAS: 145142-81-0) is a member of the leustroducsin family, a group of natural products isolated from Streptomyces platensis. While detailed biological data on Leustroducsin A is scarce in the provided evidence, its structural analogs, particularly Leustroducsin B, exhibit potent bioactivities, including cytokine induction (GM-CSF, G-CSF), thrombocytosis in mice, and antifungal properties . Leustroducsin A likely shares a similar polyketide-derived backbone with a phosphonic acid group, aminoethyl side chain, and unsaturated δ-lactone, though specific substituents may differ .

特性

CAS番号 |

145142-81-0 |

|---|---|

分子式 |

C32H52NO10P |

分子量 |

641.7 g/mol |

IUPAC名 |

[3-[(1Z,3Z,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate |

InChI |

InChI=1S/C32H52NO10P/c1-4-25-15-16-31(36)42-28(25)17-18-32(37,19-20-33)29(43-44(38,39)40)22-26(34)12-6-5-10-24-11-8-13-27(21-24)41-30(35)14-7-9-23(2)3/h5-6,10,12,15-18,23-29,34,37H,4,7-9,11,13-14,19-22,33H2,1-3H3,(H2,38,39,40)/b10-5-,12-6-,18-17+ |

InChIキー |

SNWWAFHAEURECF-MJYWRXEYSA-N |

SMILES |

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCCC(C)C)O)OP(=O)(O)O)O |

異性体SMILES |

CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C\C=C/C2CCCC(C2)OC(=O)CCCC(C)C)O)OP(=O)(O)O)O |

正規SMILES |

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCCC(C)C)O)OP(=O)(O)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Leustroducsin A; LSN A; |

製品の起源 |

United States |

化学反応の分析

Chelate-Controlled Vinyl Zincate Addition

A highly stereoselective addition of a vinyl zincate to an α-hydroxy ketone was pivotal in constructing the C7–C8 bond of leustroducsin B .

Silicon-Mediated Cross-Coupling

The C13–C14 bond was established via a modified Hiyama coupling between lactone 32 and vinyl iodide 4 .

-

Catalytic System : Pd₂dba₃·CHCl₃ with tetrabutylammonium fluoride (TBAF) and acetic acid.

-

Critical Factor : Acetic acid stabilized the palladium catalyst, preventing decomposition .

Palladium-Catalyzed Deprotection

Final deprotection of allyl and silyl groups was achieved in one step using Pd(PPh₃)₄ and formic acid .

-

Efficiency : 55% yield for leustroducsin B, removing three allyl and two silyl groups simultaneously .

Zinc-ProPhenol-Catalyzed Aldol Reaction

Used to set stereochemistry in the central fragment 3 with high enantioselectivity (94% ee) .

-

Conditions : Zn-ProPhenol catalyst, 4 Å molecular sieves.

-

Outcome : Scalable to gram quantities with minimal purification .

Critical Gap in Leustroducsin A Data

No sources provided experimental details on leustroducsin A’s reactivity or synthesis. Given structural similarities within the phoslactomycin family, leustroducsin A may share reaction pathways (e.g., cross-couplings or stereoselective additions), but this remains speculative without direct evidence.

For authoritative data on leustroducsin A, consult primary literature from the original isolation study by Kohama et al. (1993) or subsequent dedicated synthetic efforts, which are not covered in the provided search results.

Note : The user may have intended to inquire about leustroducsin B , which has extensive synthetic data. If so, the above analysis applies directly.

類似化合物との比較

Leustroducsin B

Structural Features :

Bioactivity :

Phoslactomycin B

Structural Features :

- Shares the core phosphonic acid and δ-lactone moieties but lacks the aminoethyl side chain present in leustroducsins .

Bioactivity :

Lactomycins A–C

Structural Features :

Bioactivity :

Comparative Data Table

Key Research Findings and Challenges

- Stereochemical Complexity : Leustroducsin B’s synthesis is complicated by three additional stereocenters, requiring advanced methods like asymmetric catalysis (e.g., Trost ligand) .

- Phosphate vs. Dephosphorylated Forms : Phosphorylated analogs (leustroducsins, phoslactomycins) exhibit enhanced cytokine induction, while dephosphorylated lactomycins shift activity toward protease inhibition .

- Supply Limitations : Natural abundance of leustroducsins is low (e.g., 9.83 mg of Leustroducsin B from 60 L culture broth), driving demand for efficient syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。